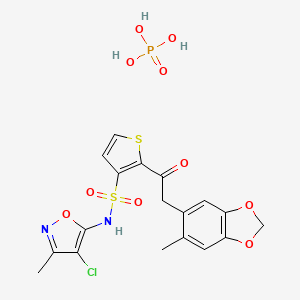
Sitaxsentan (phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sitaxsentan (phosphate) is a medication primarily used for the treatment of pulmonary arterial hypertensionSitaxsentan selectively blocks the action of endothelin, a potent vasoconstrictor, on the endothelin-A receptor, thereby reducing pulmonary vascular resistance and improving symptoms in patients with pulmonary arterial hypertension .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sitaxsentan involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of reagents such as sodium borohydride for reduction and di-p-toluoyl-L-tartaric acid for resolution of racemates .
Industrial Production Methods: Industrial production of Sitaxsentan follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Sitaxsentan undergoes various chemical reactions, including:
Oxidation: Sitaxsentan can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: Sitaxsentan can undergo substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of Sitaxsentan, such as sulfoxides, sulfones, and substituted thiophenes .
Applications De Recherche Scientifique
Sitaxsentan has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of endothelin receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways involving endothelin receptors.
Medicine: Primarily used for the treatment of pulmonary arterial hypertension. It has shown efficacy in improving exercise capacity and reducing symptoms in patients.
Industry: Utilized in the development of new endothelin receptor antagonists and related compounds
Mécanisme D'action
Sitaxsentan exerts its effects by selectively blocking the endothelin-A receptor. Endothelin-1, a potent vasoconstrictor, binds to endothelin receptors, causing pulmonary vasoconstriction. By competitively antagonizing this binding, Sitaxsentan reduces pulmonary vascular resistance and alleviates symptoms of pulmonary arterial hypertension. The drug has a higher affinity for endothelin-A receptors compared to endothelin-B receptors, which contributes to its selective action .
Comparaison Avec Des Composés Similaires
Bosentan: A non-selective endothelin receptor antagonist that blocks both endothelin-A and endothelin-B receptors.
Ambrisentan: Another selective endothelin-A receptor antagonist with a similar mechanism of action.
Comparison: Sitaxsentan is unique in its high selectivity for endothelin-A receptors, which reduces the risk of side effects associated with endothelin-B receptor blockade. it has been withdrawn from the market due to concerns about hepatotoxicity, which limits its clinical use compared to other endothelin receptor antagonists like Bosentan and Ambrisentan .
Propriétés
Formule moléculaire |
C18H18ClN2O10PS2 |
|---|---|
Poids moléculaire |
552.9 g/mol |
Nom IUPAC |
N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide;phosphoric acid |
InChI |
InChI=1S/C18H15ClN2O6S2.H3O4P/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18;1-5(2,3)4/h3-5,7,21H,6,8H2,1-2H3;(H3,1,2,3,4) |
Clé InChI |
ZPWFJHMOZQZOFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


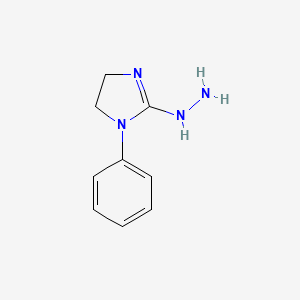
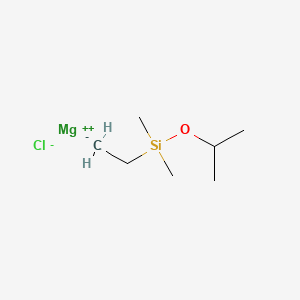
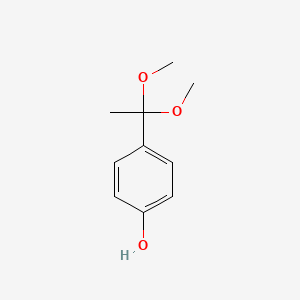
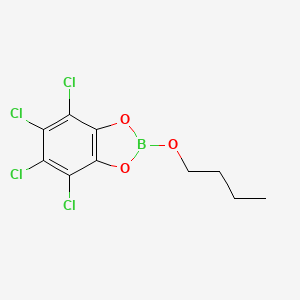
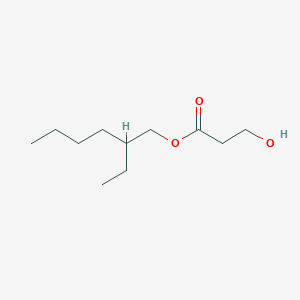

![tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate](/img/structure/B14259872.png)

![3,3'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one]](/img/structure/B14259883.png)
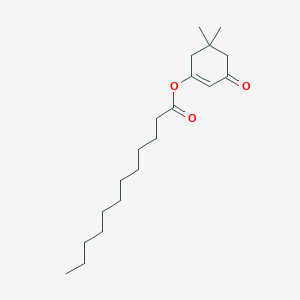


![8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene](/img/structure/B14259911.png)

